Oxilorphan - 42281-59-4

Oxilorphan

Catalog Number: EVT-277977
CAS Number: 42281-59-4
Molecular Formula: C20H27NO2
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxilorphan is discotninued (DEA controlled substance). Oxilorphan is an opioid antagonist of the morphinan family that was never marketed. It acts as a μ-opioid receptor (MOR) antagonist but a κ-opioid receptor (KOR) partial agonist, and has similar effects to naloxone and around the same potency as an MOR antagonist. Oxilorphan has some weak partial agonist actions at the MOR (with miosis, nausea, dizziness, and some euphoria observed) and can produce hallucinogenic/dissociative effects at sufficient doses, indicative of KOR activation. It was trialed for the treatment of opioid addiction, but was not developed commercially. The KOR agonist effects of oxilorphan are associated with dysphoria, which combined with its hallucinogenic effects, serve to limit its clinical usefulness; indeed, many patients who experienced these side effects refused to take additional doses in clinical trials.
Synthesis Analysis

The synthesis of oxilorphan involves several key steps, starting from morphinan derivatives. The primary synthetic route includes:

  1. Acylation: The process begins with the acylation of 3-methoxy-Δ^6,7-morphinan.
  2. Epoxidation: This step involves stereospecific epoxidation to introduce an epoxide group into the structure.
  3. Reduction: Following epoxidation, reduction reactions target both amide and epoxide functionalities.
  4. Demethylation: Finally, demethylation is performed to yield oxilorphan as the final product.

These reactions can be influenced by various parameters such as temperature, reaction time, and the choice of solvents and catalysts used .

Molecular Structure Analysis

Oxilorphan's molecular formula is C18_{18}H23_{23}NO2_{2}, and its molecular weight is approximately 285.38 g/mol. The compound features a complex three-dimensional structure typical of morphinans, including:

  • A fused tetracyclic ring system.
  • A hydroxyl group at the 14-position, which contributes to its activity at opioid receptors.
  • A cyclopropylmethyl group at the nitrogen atom.

The stereochemistry of oxilorphan plays a crucial role in its binding affinity and activity at opioid receptors. Its specific conformation allows it to effectively interact with μ-opioid receptors, blocking agonist effects while partially activating κ-opioid receptors .

Chemical Reactions Analysis

Oxilorphan undergoes various chemical reactions that can modify its structure and properties:

  • Oxidation: Oxilorphan can be oxidized to form different derivatives, potentially altering its pharmacological effects.
  • Reduction: Reduction reactions can modify functional groups on the morphinan structure, affecting its activity.
  • Substitution: Substitution reactions allow for the introduction of different substituents on the morphinan ring, which may enhance or alter its biological activity.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action of oxilorphan primarily involves its interaction with opioid receptors in the central nervous system. It functions as:

  • μ-opioid receptor antagonist: By binding to these receptors, oxilorphan blocks the effects of opioid agonists, which can help mitigate opioid-induced euphoria and respiratory depression.
  • κ-opioid receptor partial agonist: At higher doses, oxilorphan can activate κ-opioid receptors, which may lead to hallucinogenic or dissociative effects.

Research indicates that oxilorphan's antagonist properties are comparable to naloxone, while its duration of action may be longer in certain animal models .

Physical and Chemical Properties Analysis

Oxilorphan exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Reported melting points vary but generally fall within a specific range indicative of its crystalline nature.

These properties influence its formulation for potential therapeutic applications and impact its bioavailability when administered .

Applications

Despite not being marketed, oxilorphan has been studied for various scientific applications:

  • Pharmacology: As an opioid antagonist, it has been used in research to explore the structure-activity relationships within morphinan derivatives.
  • Opioid Addiction Treatment: Its antagonistic properties at μ-opioid receptors make it a candidate for treating opioid dependence.
  • Research Tool: Oxilorphan serves as a valuable tool in studies investigating opioid receptor modulation and related pharmacological effects.

While there are no significant industrial applications due to the lack of commercial development, ongoing research may uncover new therapeutic potentials for this compound .

Introduction to Oxilorphan in Opioid Receptor Pharmacology

Historical Context of Morphinan-Derived Opioid Antagonists

The development of Oxilorphan occurred against a backdrop of intense pharmacological research into morphinan derivatives during the 1950s-1970s. Following the isolation of morphine from Papaver somniferum in 1806 and the subsequent elucidation of its chemical structure in 1847, chemists systematically modified the morphinan scaffold to explore structure-activity relationships (SAR) [5]. This period witnessed the pivotal discovery of opioid antagonists like nalorphine (N-allylnormorphine) and later naloxone, which demonstrated that minor modifications (e.g., N-allyl or N-cyclopropylmethyl substitutions) could transform a potent agonist into an antagonist [4]. These structural changes effectively converted compounds from activating receptors toward blocking endogenous opioid pathways.

Oxilorphan emerged from this lineage as a high-potency antagonist at MOR, comparable to naloxone in its ability to reverse morphine-induced effects [7] [9]. Its development paralleled that of other investigational antagonists like cyclazocine and nalorphine, which were initially trialed for opioid addiction treatment but limited by psychotomimetic side effects linked to KOR activation. The structural evolution toward cyclopropylmethyl substitution (seen in both naloxone and Oxilorphan) represented a strategic effort to enhance antagonist potency while modulating intrinsic activity at non-MOR receptors. Within this chemical landscape, Oxilorphan served as a critical pharmacologic probe distinguishing the functional outcomes of pure antagonism (naloxone) from mixed antagonism/partial agonism (Oxilorphan, cyclazocine) [4] [7].

Table 1: Key Morphinan-Derived Opioid Antagonists and Their Receptor Profiles

CompoundYear IntroducedPrimary Structural ModificationMOR ActivityKOR ActivityClinical/Research Significance
Nalorphine1950sN-allylAntagonistPartial AgonistFirst opioid antagonist; demonstrated KOR-mediated dysphoria
Cyclazocine1960sN-cyclopropylmethyl (benzomorphan)AntagonistPartial AgonistValidated KOR partial agonism concept; hallucinogenic effects
Naloxone1960sN-cyclopropylmethylPure AntagonistWeak AntagonistGold standard reversal agent
Oxilorphan1970sN-cyclopropylmethyl (dihydroxy)AntagonistPartial AgonistProbe for dual modulation; limited by dysphoria
Butorphanol1970sN-cyclobutylmethylPartial AntagonistPartial AgonistApproved analgesic (balanced KOR/MOR activity)

Oxilorphan’s Role in Dual Opioid Receptor Modulation

Oxilorphan’s pharmacological significance stems principally from its differential activity across opioid receptor subtypes. In vitro and in vivo studies using receptor-selective assays and antagonism protocols established it as a potent MOR antagonist, effectively displacing ligands like [³H]naloxone and reversing morphine-mediated analgesia and respiratory depression [7] [9]. Simultaneously, functional assays (e.g., guinea pig ileum, receptor-G protein coupling) revealed its partial agonist activity at KOR. This was evidenced by its ability to induce diuresis (a KOR-mediated effect) and precipitate withdrawal in KOR-dependent states, albeit with lower efficacy than full KOR agonists like U-50488 or bremazocine [7] [10]. Crucially, its KOR efficacy (approximately 50% of full agonists) positioned it as a prototype for understanding submaximal receptor activation and its behavioral consequences.

This dual modulation conferred a unique functional signature. While antagonism at MOR blocked rewarding effects and reduced abuse potential, partial agonism at KOR produced mixed effects—inducing mild analgesia and diuresis but also provoking dose-limiting dysphoria and psychotomimetic reactions in clinical trials [7] [9]. Receptor binding studies demonstrated that Oxilorphan binds KOR orthosteric sites with high affinity (Ki in low nM range), yet its intrinsic efficacy at initiating G-protein signaling cascades remains intrinsically limited compared to dynorphin A or synthetic full agonists [7] [10]. This dissociation between affinity and efficacy provided early evidence for the complexity of functional selectivity (biased signaling) at opioid receptors. Oxilorphan thus served as a proof-of-concept that ligands could simultaneously block one receptor while partially activating another, offering both therapeutic potential (e.g., reduced MOR-mediated side effects) and mechanistic challenges (KOR-mediated aversion).

Table 2: Functional Consequences of Oxilorphan's Dual Receptor Modulation

Biological SystemMOR-Mediated Effect (Antagonism)KOR-Mediated Effect (Partial Agonism)Net Functional Outcome
AnalgesiaBlocks supraspinal morphine analgesiaInduces partial spinal analgesiaWeak, inconsistent antinociception
Reward/DependencePrevents/reverses morphine dependenceInduces dysphoria and aversionLow abuse potential but poor patient acceptability
NeuroendocrineMinimal effect on prolactinPotentiates diuresisIncreased urine output
CNS EffectsAntagonizes euphoria/sedationCauses dizziness, derealizationPsychotomimetic side effects at higher doses
GastrointestinalBlocks opioid-induced constipationMinimal effect on gut motilityReduced constipating effects vs. MOR agonists

Research Significance in Partial Agonism-Antagonism Paradigms

Oxilorphan played a pivotal role in validating and refining receptor multiplicity theories. Early opioid receptor models (e.g., Martin’s µ, κ, σ hypothesis) postulated distinct receptors based on the differential effects of morphine, ketocyclazocine, and SKF-10,047 [4]. Oxilorphan, alongside compounds like nalorphine and butorphanol, provided critical functional evidence supporting these models. Its ability to antagonize MOR while activating KOR demonstrated that these receptors mediated separable, sometimes opposing, physiological effects. Furthermore, its partial agonism profile at KOR helped distinguish this receptor’s pharmacology from σ-receptors, which were later reclassified as non-opioid [4] [10]. Competitive binding and in vivo cross-tolerance studies with Oxilorphan solidified KOR as a pharmacologically distinct entity with endogenous ligands (dynorphins) and unique signaling outcomes.

Beyond receptor classification, Oxilorphan became instrumental in exploring signaling bias and therapeutic window. Research demonstrated that while full KOR agonists (e.g., salvinorin A, spiradoline) produced profound aversion and sedation, partial agonists like Oxilorphan induced milder forms of these effects, suggesting a graded relationship between receptor occupancy, intrinsic efficacy, and adverse events [7]. This spurred interest in "balanced dual modulators" as potential analgesics with reduced abuse liability. Contemporary drug discovery efforts leverage this principle, seeking ligands that combine MOR partial agonism (like buprenorphine) with KOR partial antagonism or DOR agonism to optimize the therapeutic index [8]. Although Oxilorphan itself proved clinically limited, its pharmacophore template informed later generations of mixed-action ligands. Moreover, its ability to activate G-protein pathways at KOR without robustly recruiting β-arrestin (a pathway linked to dysphoria) presaged modern biased agonist strategies aiming to segregate analgesic from aversive signaling [6] [8].

The experimental utility of Oxilorphan endures in basic pharmacology. It remains a reference compound for characterizing KOR partial agonism in vitro and probing the neural circuits underlying stress-related behaviors modulated by κ-opioid systems. Its legacy underscores a fundamental pharmacologic tenet: ligands acting at multiple receptors with differing efficacies offer powerful tools for dissecting complex physiological systems, even when their clinical translation faces hurdles.

Properties

CAS Number

42281-59-4

Product Name

Oxilorphan

IUPAC Name

(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C20H27NO2/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14/h5-6,12,14,18,22-23H,1-4,7-11,13H2/t18-,19+,20-/m1/s1

InChI Key

STBZIDOIKQNFCQ-HSALFYBXSA-N

SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O

Solubility

Soluble in DMSO

Synonyms

L-N-cyclopropylmethyl-3,14-dihydroxymorphinan
oxilorphan
oxilorphan hydrochloride
oxilorphan hydrochloride, (+-)-isomer
oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer
oxilorphan tartrate (2:1), (R-(R*,R*))-isomer
oxilorphan tartrate, (R-(R*,R*))-isomer
oxilorphan, (+-)-isomer
oxilorphan, (14alpha)-(+-)-isomer
oxilorphan, (14alpha)-isome

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O

Isomeric SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.